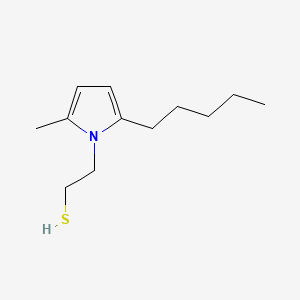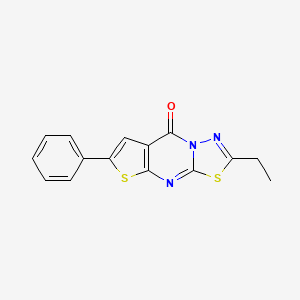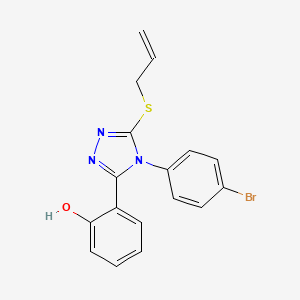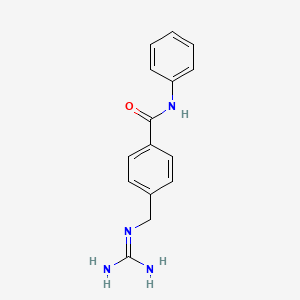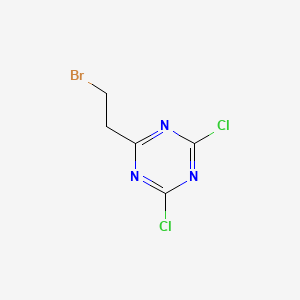
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- is a derivative of s-triazine, a heterocyclic compound with a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromoethyl and dichloro substituents enhances its reactivity and potential for forming diverse chemical derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- typically involves the substitution of chlorine atoms in the s-triazine ring with bromoethyl groups. One common method includes the reaction of 2,4,6-trichloro-s-triazine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions include substituted s-triazine derivatives with various functional groups, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Wissenschaftliche Forschungsanwendungen
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound is employed in the development of polymers and advanced materials with specific properties such as thermal stability and conductivity.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- involves the formation of covalent bonds with target molecules. The bromoethyl group acts as an alkylating agent, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can inhibit enzyme activity, disrupt cellular processes, and induce cytotoxic effects. The compound’s ability to form stable adducts with biological targets makes it a valuable tool in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
s-Triazine, 2-(2-chloroethyl)-4,6-dichloro-: Similar structure but with a chloroethyl group instead of bromoethyl.
s-Triazine, 2-(2-iodoethyl)-4,6-dichloro-: Contains an iodoethyl group, which can exhibit different reactivity and biological activity.
s-Triazine, 2-(2-ethyl)-4,6-dichloro-: Lacks the halogen substituent, resulting in different chemical properties.
Uniqueness
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for forming diverse derivatives. The combination of bromoethyl and dichloro substituents enhances its utility in various chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
102517-25-9 |
|---|---|
Molekularformel |
C5H4BrCl2N3 |
Molekulargewicht |
256.91 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C5H4BrCl2N3/c6-2-1-3-9-4(7)11-5(8)10-3/h1-2H2 |
InChI-Schlüssel |
JQJMFYZGOLQHTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CBr)C1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



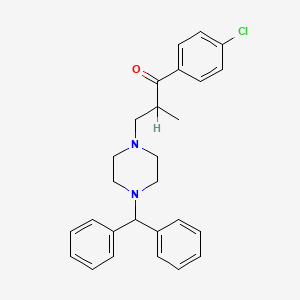
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
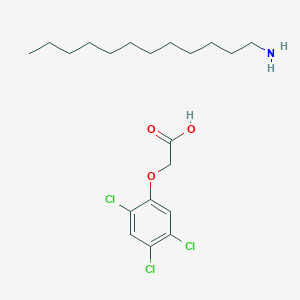
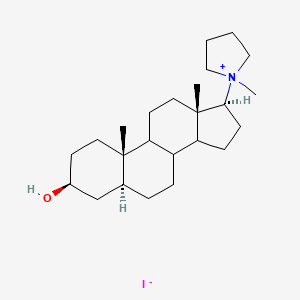



![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
